5-[[4-[2-(2-Butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[[4-[2-(2-Butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes phenoxy, ethoxy, methoxy, and diazinane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[2-(2-Butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenoxy and ethoxy derivatives, followed by their coupling with methoxyphenyl and diazinane groups under controlled conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-[[4-[2-(2-Butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The phenoxy and ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different properties and applications depending on the nature of the substituents introduced .
Scientific Research Applications
5-[[4-[2-(2-Butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[[4-[2-(2-Butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[[2-(2-Butan-2-ylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid
- (5Z)-2-amino-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one
Uniqueness
Compared to similar compounds, 5-[[4-[2-(2-Butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has a unique combination of functional groups that confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-4-15(2)17-7-5-6-8-19(17)30-11-12-31-20-10-9-16(14-21(20)29-3)13-18-22(27)25-24(32)26-23(18)28/h5-10,13-15H,4,11-12H2,1-3H3,(H2,25,26,27,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABVVJAHBWUQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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